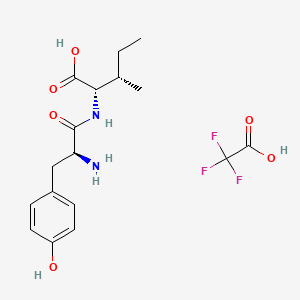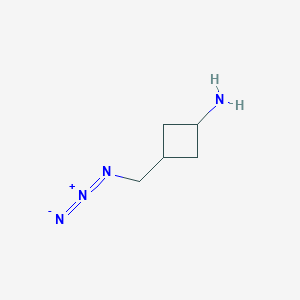![molecular formula C54H32F4O8 B13643259 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) is a complex organic compound featuring a central ethene core with four 3-fluoro-[1,1’-biphenyl]-4-carboxylic acid groups attached
準備方法
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethene Core: The ethene core is synthesized through a series of reactions involving ethene and suitable precursors.
Attachment of Biphenyl Groups: The 3-fluoro-[1,1’-biphenyl]-4-carboxylic acid groups are attached to the ethene core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the biphenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) involves its interaction with molecular targets through various pathways. The compound’s carboxylic acid groups can form hydrogen bonds with target molecules, while the fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar compounds include:
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-chloro-[1,1’-biphenyl]-4-carboxylic acid): Similar structure but with chlorine atoms instead of fluorine.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-bromo-[1,1’-biphenyl]-4-carboxylic acid): Bromine atoms replace the fluorine atoms.
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-iodo-[1,1’-biphenyl]-4-carboxylic acid): Iodine atoms instead of fluorine.
The uniqueness of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1’-biphenyl]-4-carboxylic acid) lies in the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to its halogenated analogs.
特性
分子式 |
C54H32F4O8 |
|---|---|
分子量 |
884.8 g/mol |
IUPAC名 |
2-fluoro-4-[4-[1,2,2-tris[4-(4-carboxy-3-fluorophenyl)phenyl]ethenyl]phenyl]benzoic acid |
InChI |
InChI=1S/C54H32F4O8/c55-45-25-37(17-21-41(45)51(59)60)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-18-22-42(52(61)62)46(56)26-38)50(35-13-5-31(6-14-35)39-19-23-43(53(63)64)47(57)27-39)36-15-7-32(8-16-36)40-20-24-44(54(65)66)48(58)28-40/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66) |
InChIキー |
IHKRESYCCWBHNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)F)C(=C(C3=CC=C(C=C3)C4=CC(=C(C=C4)C(=O)O)F)C5=CC=C(C=C5)C6=CC(=C(C=C6)C(=O)O)F)C7=CC=C(C=C7)C8=CC(=C(C=C8)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
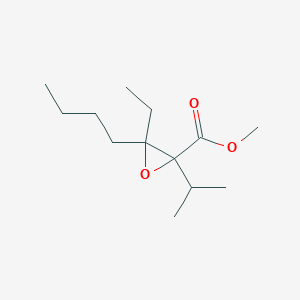
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)

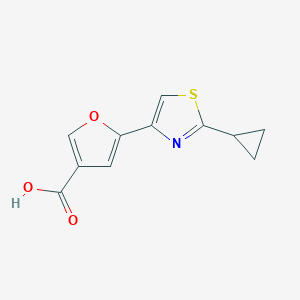
![(R)-4,4'-Diiodo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B13643202.png)
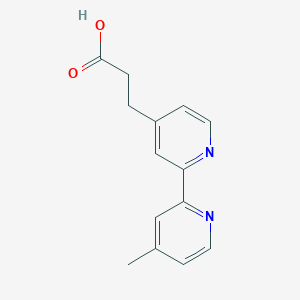
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)

![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
